2-Ethynyl-4'-methyl-1,1'-biphenyl

Übersicht

Beschreibung

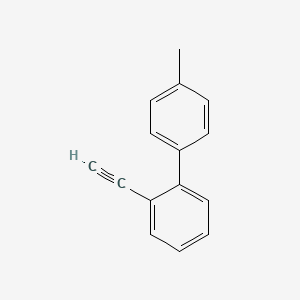

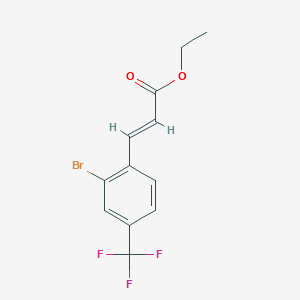

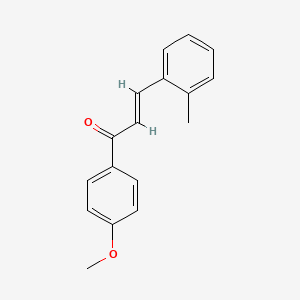

“2-Ethynyl-4’-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C15H12 . It is a derivative of biphenyl, which is a molecule composed of two connected phenyl rings . The “2-Ethynyl-4’-methyl” part of the name indicates that an ethynyl (C≡CH) group is attached to the 2-position of one phenyl ring, and a methyl (CH3) group is attached to the 4’-position of the other phenyl ring .

Molecular Structure Analysis

The molecular structure of “2-Ethynyl-4’-methyl-1,1’-biphenyl” consists of 15 carbon atoms and 12 hydrogen atoms . The structure includes two phenyl rings connected by a single bond, with an ethynyl group attached to one ring and a methyl group attached to the other .Wissenschaftliche Forschungsanwendungen

Self-Assembly and Sensing Studies

A study conducted by Shanmugaraju, Joshi, and Mukherjee (2011) explored the self-assembly of metallamacrocycles using a dinuclear organometallic acceptor containing Pt-ethynyl functionality. These macrocycles, being π-electron rich, exhibited fluorescence and were suitable for sensing electron-deficient nitroaromatic compounds like picric acid, a secondary chemical explosive. The research highlighted the potential of such compounds in chemical sensing applications, particularly for explosives detection (Shanmugaraju, Joshi, & Mukherjee, 2011).

Photophysical Investigation of Porphyrin Derivatives

In 2006, Lembo, Tagliatesta, and Guldi synthesized and investigated new porphyrin derivatives with beta-pyrrole ethynyl linkage, including a variant bearing a methyl group (system B). This research demonstrated the potential of these compounds in photovoltaic applications due to their ability to facilitate ultrafast energy and electron transfer. The study provided insights into the use of such materials in the development of solar energy technologies (Lembo, Tagliatesta, & Guldi, 2006).

Polymerization and Material Properties

Research by Trumbo and Marvel (1987) focused on the polymerization of 4-bromo-4′-ethynyl biphenyl using a palladium-based catalyst system. The resulting polymers exhibited reasonable thermal stability, indicating the potential of these compounds in the development of new materials with specific thermal properties (Trumbo & Marvel, 1987).

Ruthenium-Based Photocatalysts

Davidson et al. (2015) synthesized and studied ruthenium-based photocatalysts with ethynyl-phenylene substituted terpyridine derivatives. These complexes showed potential for photocatalysis in the oxidation of organic compounds, demonstrating the applicability of these materials in photocatalytic processes (Davidson et al., 2015).

Biaxial Aromatics in Nanowire Assembly

In 2014, Lee et al. conducted a study using scanning tunneling microscopy/spectroscopy to investigate biaxial aromatics with rotatable ethynyls. They found that these compounds could assemble into 1D nanowires due to their adaptability in stacking orientations. This research opens avenues for the use of such compounds in the development of nanotechnology and electronic devices (Lee et al., 2014).

Safety and Hazards

“2-Ethynyl-4’-methyl-1,1’-biphenyl” is classified under the GHS07 hazard class . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Eigenschaften

IUPAC Name |

1-ethynyl-2-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-3-13-6-4-5-7-15(13)14-10-8-12(2)9-11-14/h1,4-11H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGQQCSIBMHOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)